

Adiponitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Adiponitrile
Cat. No.:	B1665535

[Get Quote](#)

An In-depth Technical Guide to **Adiponitrile**: From Molecular Structure to Industrial Significance

Introduction

Adiponitrile, systematically known as hexanedinitrile, is a pivotal organic compound in the modern chemical industry.^{[1][2]} As a colorless, viscous dinitrile, its primary industrial value lies in its role as a critical intermediate for the synthesis of hexamethylenediamine (HMD), a key monomer in the production of Nylon 66.^{[1][2][3][4]} The global production of **adiponitrile** is a testament to its importance, reaching approximately one million tonnes in 2005 and with a capacity of around 1.5 million metric tons in 2018.^[1] This guide offers a comprehensive technical overview for researchers and chemical professionals, delving into its molecular characteristics, dominant synthesis routes, applications, and safety profile.

Chemical Identification and Nomenclature

Precise identification is critical in chemical research and development. **Adiponitrile** is recognized by several names and identifiers across various chemical inventories and regulatory bodies.

Identifier	Value
CAS Number	111-69-3 [1] [5] [6] [7]
IUPAC Name	Hexanedinitrile [1]
Chemical Formula	C ₆ H ₈ N ₂ [1] [2] [5] [7]
EC Number	203-896-3 [1] [7]
UN Number	2205 [1]
Synonyms	1,4-Dicyanobutane, Adipic acid dinitrile, Tetramethylene cyanide [1] [4] [6] [8]
InChI Key	BTGRAWJCKBQKAO-UHFFFAOYSA-N [1]
SMILES	N#CCCCCC#N [1] [9]

Molecular Structure and Physicochemical Properties

Adiponitrile is an aliphatic dinitrile characterized by a six-carbon backbone terminated by nitrile functional groups (-C≡N) at both ends.[\[2\]](#) This linear and symmetric structure dictates its physical properties and chemical reactivity.

*Molecular Structure of **Adiponitrile** (Hexanedinitrile)*

The physicochemical properties of **adiponitrile** are summarized below. It exists as a colorless, oily liquid under standard conditions and is combustible.[\[10\]](#)[\[11\]](#)

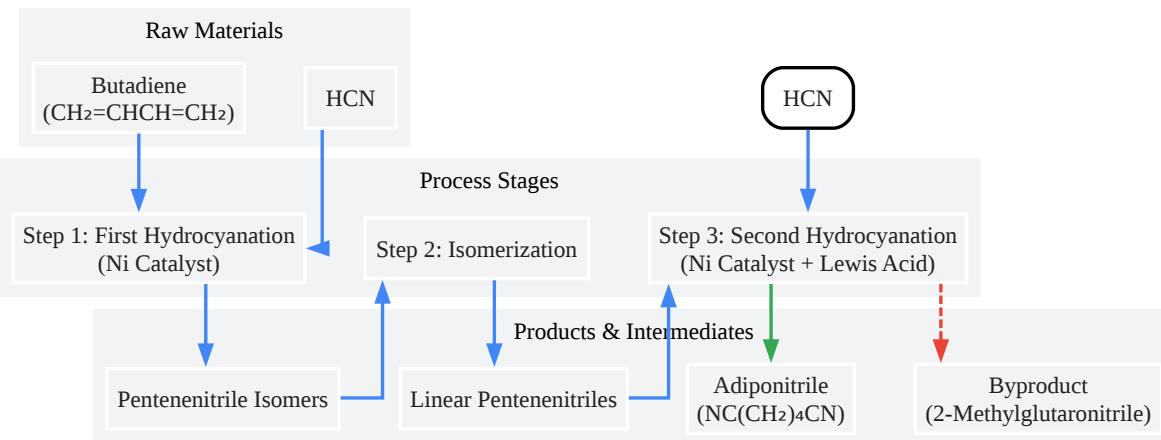
Property	Value
Molar Mass	108.144 g·mol ⁻¹ [1] [5] [7]
Appearance	Colorless to light yellow, viscous liquid [1] [2] [10]
Density	0.951 - 0.965 g/mL [1] [2] [8]
Melting Point	1 to 3 °C (34 to 37 °F) [1] [2]
Boiling Point	295.1 °C (563.1 °F) [1]
Solubility in Water	50 g/L (at 20 °C) [1]
Vapor Pressure	300 mPa (at 20 °C) [1]
Flash Point	93 °C (199 °F) [2]
Refractive Index (n _D)	1.438 [1]

Industrial Synthesis of Adiponitrile

The industrial demand for **adiponitrile** has driven the development of several synthesis methods. Modern production is dominated by two highly optimized processes.

Nickel-Catalyzed Hydrocyanation of Butadiene

The most prevalent method for **adiponitrile** synthesis is the direct hydrocyanation of butadiene, a process pioneered by DuPont.[\[1\]](#)[\[11\]](#) This method is favored for its efficiency and directness. The overall reaction is:



This synthesis is not a single-step reaction but a sophisticated multi-stage process, which is essential for maximizing the yield of the desired linear product and minimizing branched byproducts.

Experimental Protocol Causality: The process relies on a nickel-based catalyst, typically a phosphite-ligated nickel complex, which is crucial for steering the reaction pathway. The choice of catalyst and reaction conditions is paramount to control selectivity.

Step-by-Step Methodology:

- First Hydrocyanation: Butadiene reacts with one equivalent of hydrogen cyanide (HCN) in the presence of the nickel catalyst. This step yields a mixture of unsaturated mononitriles, primarily pentenenitrile isomers.[1]
- Isomerization: The resulting mixture of pentenenitriles is isomerized, converting isomers like 2- and 3-methylbutenenitriles into the more desirable linear 3- and 4-pentenenitriles.[1] This step is critical because only the linear isomers will yield **adiponitrile** in the subsequent step.
- Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation reaction. A Lewis acid co-catalyst is often added here to promote the anti-Markovnikov addition of HCN, ensuring the formation of the linear **adiponitrile** rather than branched isomers like 2-methylglutaronitrile.[1]

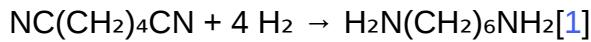
[Click to download full resolution via product page](#)*Workflow for Hydrocyanation of Butadiene to **Adiponitrile***

Electrochemical Hydrodimerization of Acrylonitrile

Another major industrial route is the electrochemical hydrodimerization of acrylonitrile.[2][4] This process is notable as one of the largest and most successful applications of organic electrosynthesis.[12] It is often considered a "greener" alternative to thermochemical methods because it uses water-based electrolytes and can be powered by renewable electricity sources, avoiding the direct use of highly toxic hydrogen cyanide as a primary reactant.[12][13][14]

The core of the process involves the dimerization of acrylonitrile at a cathode.[4] While it circumvents some hazards, the process faces challenges related to energy conversion efficiency and selectivity, which are areas of ongoing research.[13][14]

Other Synthesis Routes


Historically, **adiponitrile** was produced from adipic acid via the dehydration of the corresponding diamide, but this route is rarely used today.[1][4] Other early methods started from furfural or involved the chlorination of butadiene followed by reaction with sodium cyanide.[1]

Key Applications and Downstream Chemistry

The vast majority of **adiponitrile** produced globally serves a single, critical purpose.

Primary Application: Precursor to Nylon 66

Nearly all **adiponitrile** is used as an intermediate in the production of Hexamethylenediamine (HMD) through catalytic hydrogenation.[1][3]

The resulting HMD is a diamine that, when polymerized with adipic acid, forms Nylon 66, a high-performance polyamide.[3][4] Nylon 66 is extensively used in textiles, carpets, automotive components, and various engineering plastics due to its high strength and thermal resistance.[2][14]

Other Applications

While nylon production dominates its use, **adiponitrile** has other niche applications. It can be used as a specialty solvent and serves as a chemical building block for:

- Adipoguanamine resins: Used as extractants for aromatic hydrocarbons.[6][15]
- Corrosion inhibitors and rubber accelerators.[3]

Safety, Toxicology, and Handling

Adiponitrile is a hazardous substance that requires careful handling. It is classified as toxic and can be absorbed into the body via inhalation, ingestion, and skin contact.[8][11][16]

Toxicological Profile

The toxicity of **adiponitrile** is primarily attributed to its in vivo metabolism, which can release cyanide.[17][15] Cyanide inhibits cytochrome oxidase, a critical enzyme in cellular respiration, leading to cytotoxic hypoxia.[15]

Acute Toxicity Data:

Route	Species	LD ₅₀ / LC ₅₀ Value
Oral	Rat	155 - 300 mg/kg[1][11][17]
Oral	Mouse	172 mg/kg[17]
Inhalation	Rat	1710 mg/m ³ (4-hour LC ₅₀)[17]
Dermal	Rabbit	2134 mg/kg[18]

Symptoms of acute exposure can include headache, dizziness, confusion, tightness of the chest, rapid heart rate, seizures, and in severe cases, death.[8][11] The substance is also an irritant to the skin and eyes.[11][17]

Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect workers.

Organization	Limit Type	Value
OSHA (PEL)	8-hour TWA	4 ppm (18 mg/m ³)[19]
NIOSH (REL)	10-hour TWA	4 ppm (18 mg/m ³)[1]
ACGIH (TLV)	8-hour TWA	2 ppm (Skin)[1][19]

Handling and First Aid Protocols

Handling:

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [20]
- Personal protective equipment (PPE), including impervious gloves, safety goggles, and protective clothing, is mandatory.[17][20]
- Store in a cool, well-ventilated, locked area away from strong oxidants, acids, and bases.[4] [20]

First Aid:

- Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and administer 100% oxygen. Seek immediate medical attention.[8][17]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[8][17]
- Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding eyelids open. [8]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth. Seek immediate emergency medical help.[8][18]

Given the mechanism of toxicity, medical observation is crucial after any significant exposure, as effects may be delayed.[8][11]

Conclusion

Adiponitrile is a cornerstone of the polymer industry, fundamentally enabling the production of Nylon 66. Its synthesis, particularly through the hydrocyanation of butadiene, represents a significant achievement in industrial catalysis and process optimization. While its utility is immense, its hazardous nature necessitates a thorough understanding of its toxicological properties and strict adherence to safety protocols. For professionals in chemical synthesis and materials science, a deep knowledge of **adiponitrile** is essential for both innovation and safe operation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adiponitrile - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. scbt.com [scbt.com]
- 6. Dytek® ADN | Adiponitrile - Dytek [dytek.invista.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ADIPONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. adiponitrile [stenutz.eu]
- 10. Adiponitrile | 111-69-3 [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 13. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]

- 15. Uses of Adiponitrile_Chemicalbook [chemicalbook.com]
- 16. Adiponitrile | CN(CH₂)₄CN | CID 8128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. abdurrahmanince.net [abdurrahmanince.net]
- 18. echemi.com [echemi.com]
- 19. ADIPONITRILE | Occupational Safety and Health Administration [osha.gov]
- 20. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Adiponitrile CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665535#adiponitrile-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com